2-methyl-5-[[4-[methyl-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-[[4-[methyl-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including an indazole ring, a pyrimidine ring, and a benzenesulfonamide moiety
Preparation Methods
The synthesis of 2-methyl-5-[[4-[methyl-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the indazole and pyrimidine intermediates, which are then coupled under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperature controls. .
Scientific Research Applications
2-methyl-5-[[4-[methyl-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole and pyrimidine rings are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other indazole and pyrimidine derivatives, such as:
Indazole derivatives: Known for their anticancer and anti-inflammatory properties.
Pyrimidine derivatives: Widely used in antiviral and anticancer therapies. What sets 2-methyl-5-[[4-[methyl-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide apart is its unique combination of these functional groups, which may confer distinct biological activities and chemical properties
Properties
Molecular Formula |
C20H29N7O2S |
---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
2-methyl-5-[[4-[methyl-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C20H29N7O2S/c1-12-4-5-14(10-18(12)30(21,28)29)23-20-22-9-8-19(24-20)27(3)15-6-7-16-13(2)25-26-17(16)11-15/h4-5,8-10,13,15-17,25-26H,6-7,11H2,1-3H3,(H2,21,28,29)(H,22,23,24) |
InChI Key |
FFCJWFNDGSXGOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC(CC2NN1)N(C)C3=NC(=NC=C3)NC4=CC(=C(C=C4)C)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.